
2-(3-Phenylmethoxypropyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylmethoxypropyl)guanidine is a compound belonging to the guanidine family, which is known for its high basicity and ability to form stable hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and materials science, due to their versatile chemical properties.
準備方法
The synthesis of 2-(3-Phenylmethoxypropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-phenylmethoxypropylamine with a guanidine derivative under controlled conditions. Industrial production methods often utilize thiourea derivatives as guanidylating agents, employing coupling reagents or metal-catalyzed guanylation reactions .
化学反応の分析
2-(3-Phenylmethoxypropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Catalysis: Guanidine derivatives are known to act as strong Brønsted bases and nucleophilic catalysts in organic reactions
科学的研究の応用
2-(3-Phenylmethoxypropyl)guanidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its ability to form stable hydrogen bonds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting RNA structures and as kinase inhibitors
Industry: Utilized in the synthesis of advanced materials and as a component in smart materials.
作用機序
The mechanism of action of 2-(3-Phenylmethoxypropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and stability. This compound can also act as a nucleophilic catalyst, facilitating various chemical transformations .
類似化合物との比較
2-(3-Phenylmethoxypropyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar catalytic properties but differ in their substitution patterns and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have distinct structural features and biological activities.
Guanidinate ligands: These ligands are used in organometallic chemistry and have unique coordination modes with metal centers.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(3-phenylmethoxypropyl)guanidine |
InChI |
InChI=1S/C11H17N3O/c12-11(13)14-7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H4,12,13,14) |
InChIキー |
VVVSZIABGHTEIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



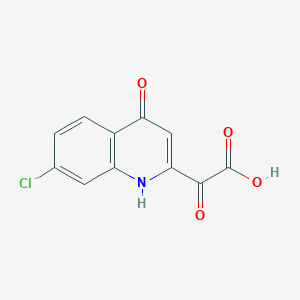
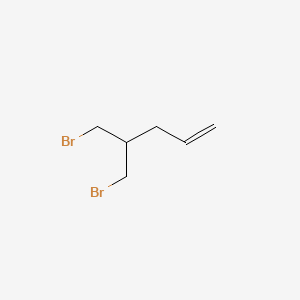




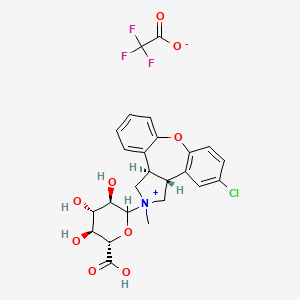
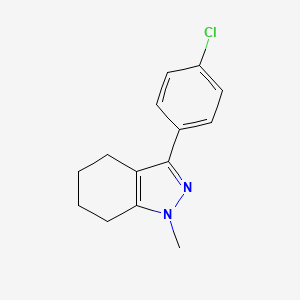

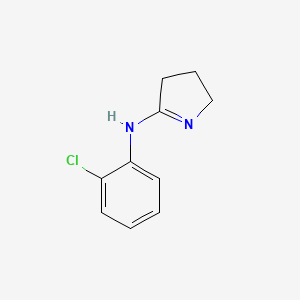


![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
